molecular formula C18H21NO3 B268540 N-(3-ethoxyphenyl)-3-isopropoxybenzamide

N-(3-ethoxyphenyl)-3-isopropoxybenzamide

Cat. No. B268540
M. Wt: 299.4 g/mol
InChI Key: HAOZGUCZYFXXGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ethoxyphenyl)-3-isopropoxybenzamide, also known as EIPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EIPB belongs to the class of benzamide derivatives and has been found to possess unique biochemical and physiological properties that make it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of N-(3-ethoxyphenyl)-3-isopropoxybenzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that play a role in cancer cell growth and inflammation. N-(3-ethoxyphenyl)-3-isopropoxybenzamide has been found to inhibit the activity of the histone deacetylase enzyme, which is involved in regulating gene expression and cell growth. Additionally, N-(3-ethoxyphenyl)-3-isopropoxybenzamide has been found to inhibit the activity of the NF-κB protein, which is involved in regulating the immune response and inflammation.
Biochemical and Physiological Effects
N-(3-ethoxyphenyl)-3-isopropoxybenzamide has been found to have several biochemical and physiological effects that make it a promising candidate for further investigation. In vitro studies have shown that N-(3-ethoxyphenyl)-3-isopropoxybenzamide can induce apoptosis and inhibit the growth of cancer cells. N-(3-ethoxyphenyl)-3-isopropoxybenzamide has also been found to have anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-ethoxyphenyl)-3-isopropoxybenzamide in lab experiments is that it has been found to be relatively non-toxic and has low cytotoxicity. Additionally, N-(3-ethoxyphenyl)-3-isopropoxybenzamide has been found to be stable under a wide range of conditions, making it easy to handle and store. However, one limitation of using N-(3-ethoxyphenyl)-3-isopropoxybenzamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.

Future Directions

There are several future directions for the investigation of N-(3-ethoxyphenyl)-3-isopropoxybenzamide. One potential application is in the development of novel cancer therapies. N-(3-ethoxyphenyl)-3-isopropoxybenzamide has been found to exhibit anti-tumor activity and could potentially be used as a therapeutic agent for various types of cancer. Additionally, N-(3-ethoxyphenyl)-3-isopropoxybenzamide could be investigated for its potential use in treating inflammatory diseases such as rheumatoid arthritis. Further research is needed to fully understand the mechanism of action of N-(3-ethoxyphenyl)-3-isopropoxybenzamide and to optimize its use in various applications.

Synthesis Methods

The synthesis of N-(3-ethoxyphenyl)-3-isopropoxybenzamide involves the reaction between 3-ethoxyaniline and 3-isopropoxybenzoyl chloride in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain a pure form of N-(3-ethoxyphenyl)-3-isopropoxybenzamide. This synthesis method has been optimized to yield high purity and high yield of N-(3-ethoxyphenyl)-3-isopropoxybenzamide.

Scientific Research Applications

N-(3-ethoxyphenyl)-3-isopropoxybenzamide has been investigated for its potential therapeutic applications in various fields of scientific research. In the field of cancer research, N-(3-ethoxyphenyl)-3-isopropoxybenzamide has been found to exhibit anti-tumor activity by inducing apoptosis and inhibiting the growth of cancer cells. Additionally, N-(3-ethoxyphenyl)-3-isopropoxybenzamide has been found to have anti-inflammatory properties and has been investigated for its potential use in treating inflammatory diseases such as rheumatoid arthritis.

properties

Product Name

N-(3-ethoxyphenyl)-3-isopropoxybenzamide

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

N-(3-ethoxyphenyl)-3-propan-2-yloxybenzamide

InChI

InChI=1S/C18H21NO3/c1-4-21-16-9-6-8-15(12-16)19-18(20)14-7-5-10-17(11-14)22-13(2)3/h5-13H,4H2,1-3H3,(H,19,20)

InChI Key

HAOZGUCZYFXXGI-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)OC(C)C

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)OC(C)C

Origin of Product

United States

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